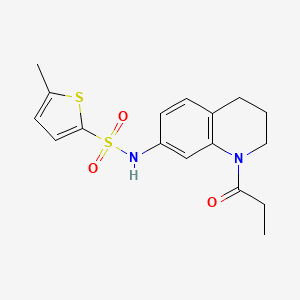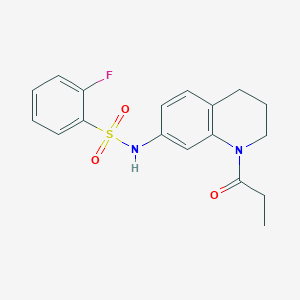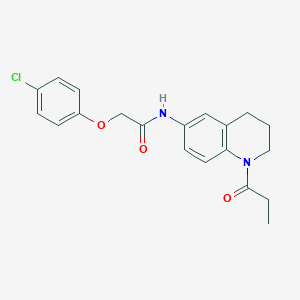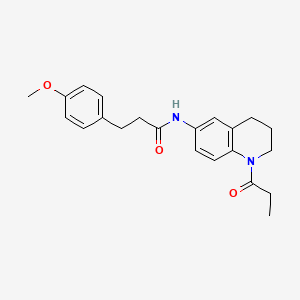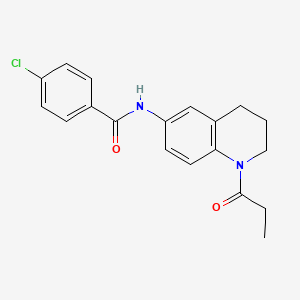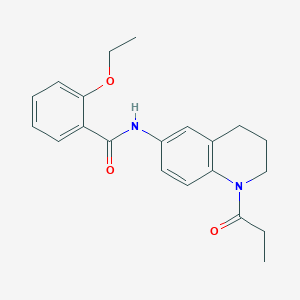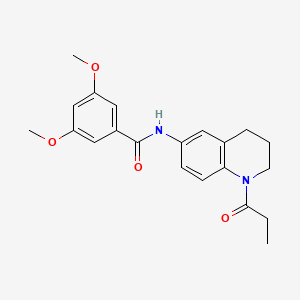
3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, or 3,5-DMPT, is a novel chemical compound of interest for its potential applications in scientific research. 3,5-DMPT is a member of the quinoline family of compounds and is known to possess a variety of biological activities. It has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, 3,5-DMPT has been explored as a possible tool to study the effects of drugs on the central nervous system. This article will provide an overview of 3,5-DMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
3,5-DMPT has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has been suggested that 3,5-DMPT may be useful in the study of the effects of drugs on the central nervous system, as well as in the development of new drugs to treat psychiatric and neurological disorders. Additionally, 3,5-DMPT has been explored as a possible tool to study the role of serotonin in the regulation of appetite and food intake.
Wirkmechanismus
The mechanism of action of 3,5-DMPT is not fully understood, however, it is believed to act as an agonist of serotonin and dopamine receptors in the brain. Specifically, 3,5-DMPT is thought to bind to serotonin receptors 5-HT1A and 5-HT2A, as well as dopamine receptors D1 and D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMPT have not been extensively studied, however, some preliminary studies suggest that it may be useful in the treatment of certain psychiatric and neurological disorders. Specifically, 3,5-DMPT has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 3,5-DMPT has been suggested to have neuroprotective and anti-inflammatory effects, as well as to have the potential to reduce the risk of stroke and ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,5-DMPT in laboratory experiments has several advantages, including its high solubility in aqueous solutions, low toxicity, and its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, 3,5-DMPT is relatively easy to synthesize and is commercially available. However, it is important to note that the use of 3,5-DMPT in laboratory experiments is limited by its lack of specificity for certain receptors and its relatively low potency.
Zukünftige Richtungen
Given the potential of 3,5-DMPT to modulate the activity of certain neurotransmitters in the brain, there is a need for further research to explore its potential applications in the treatment of psychiatric and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 3,5-DMPT and to explore its potential as a tool to study the role of serotonin in the regulation of appetite and food intake. Finally, more research is needed to identify the exact mechanism of action of 3,5-DMPT and to identify new compounds with similar effects that may be more specific and/or more potent.
Synthesemethoden
3,5-DMPT can be synthesized in a two-step process. First, the compound 6-chloro-3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized through a condensation reaction between 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride and 3,5-dimethoxyaniline. Second, the compound is then hydrolyzed using a base, such as sodium hydroxide, to yield 3,5-DMPT.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFHJQDJDMOAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
